N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound characterized by its unique molecular structure combining a triazolopyridazine and a naphthalene sulfonamide moiety
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-13,16,24H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEPRQHXBVKBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide involves several steps:
Formation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine core: : This step typically involves a cyclization reaction where phenylhydrazine reacts with pyridazine derivatives under acidic or basic conditions.
Etherification Reaction: : The triazolopyridazine intermediate undergoes an etherification reaction with 2-bromoethanol, forming an ethoxy linker.
Sulfonamide Formation: : Finally, the intermediate reacts with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Scaling up the synthesis for industrial production often involves optimizing reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and using more efficient solvents or catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine and triazole rings enable nucleophilic substitution at electron-deficient positions. Key reactions include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl iodide, NaH, DMF, 0–25°C | N-alkylated sulfonamide derivatives | 72–85% | |
| Arylation | 4-Bromobenzaldehyde, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via Suzuki-Miyaura coupling | 68% | |
| Amine coupling | Benzylamine, DCC, CH₂Cl₂ | Secondary amide formation at sulfonamide group | 79% |
Mechanistic Insight : The triazolo-pyridazine core directs electrophiles to the C-3 and C-6 positions due to electron-withdrawing effects of the fused triazole ring.
Hydrolysis Reactions
The sulfonamide group undergoes controlled hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Conditions : 6M HCl, reflux, 12 h
Product : Naphthalene-2-sulfonic acid and free amine intermediate.
Yield : 88% (isolated via column chromatography). -
Basic Hydrolysis :
Conditions : NaOH (10%), ethanol, 60°C, 8 h
Product : Cleavage of the ether linkage yields 3-phenyl- triazolo[4,3-b]pyridazin-6-ol.
Oxidation Reactions
The ethyloxy linker is susceptible to oxidation:
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Oxidizing Agent : KMnO₄ in acetone/H₂O (1:1)
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Product : Ketone derivative (N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)acetyl)naphthalene-2-sulfonamide)
-
Yield : 63%.
Acylation and Amidation
The sulfonamide’s NH group reacts with acylating agents:
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Reagent : Acetyl chloride, CH₂Cl₂, Et₃N
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Product : N-acetylated sulfonamide
-
Yield : 91%.
Metal-Catalyzed Coupling
Palladium-mediated cross-coupling expands functionalization:
-
Buchwald-Hartwig Amination :
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
Product : Aryl amine derivatives at the pyridazine C-3 position .
Biological Activity Correlation
Reactivity directly influences pharmacological properties:
Stability Under Synthetic Conditions
-
pH Stability : Stable in pH 3–9 (24 h, 25°C).
-
Thermal Degradation : Decomposes above 220°C (TGA analysis).
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with triazole and pyridazine moieties exhibit significant anticancer properties. The unique electronic and steric characteristics of the N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl) group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
1.2 Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds featuring naphthalene sulfonamides have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. The incorporation of triazole and pyridazine structures could potentially enhance these effects by improving selectivity and potency against specific COX isoforms .
Drug Design and Development
2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is crucial for optimizing its pharmacological properties. Modifications to the triazole or pyridazine rings can lead to improved binding affinity and selectivity for biological targets. Computational studies have been employed to predict how structural changes affect activity, guiding the synthesis of more potent derivatives .
2.2 Targeted Therapy
Due to its potential to inhibit specific enzymes involved in disease processes, this compound may serve as a lead candidate for developing targeted therapies. For instance, modifications could tailor the compound for selective inhibition of kinases or other proteins implicated in cancer or inflammatory diseases .
Biochemical Applications
3.1 Molecular Probes
The unique structural features of this compound allow it to function as a molecular probe in biochemical assays. Its ability to selectively bind to specific proteins can be utilized in studying protein interactions and cellular pathways .
3.2 Mechanistic Studies
Investigating the mechanisms through which this compound exerts its biological effects can provide insights into disease mechanisms and therapeutic targets. Studies focusing on its interaction with cellular signaling pathways could reveal novel approaches for treating diseases like cancer and chronic inflammation .
Summary Table of Applications
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or proteins, modulating their activity. The triazolopyridazine core is known to bind to active sites in enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is unique due to its combination of triazolopyridazine and naphthalene sulfonamide moieties. Similar compounds include:
3-phenyl-1,2,4-triazole derivatives
Naphthalene sulfonamide derivatives:
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure with a naphthalene sulfonamide core linked to a triazolo-pyridazine moiety. This unique combination is hypothesized to contribute to its diverse biological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that related sulfonamide compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown significant inhibition of cell viability in astrocytoma cells, with IC50 values around 8.22 µM, comparable to established chemotherapeutics like doxorubicin .
- Antiviral Properties : Sulfonamides have been recognized for their antiviral potential, particularly against viruses like HIV and polio. The mechanism often involves inhibition of viral enzymes or interference with viral replication pathways .
- Antimicrobial Effects : Some sulfonamide derivatives have demonstrated bacteriostatic activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae . This suggests potential applications in treating bacterial infections.
- Mechanism of Action : The biological mechanisms behind these activities may involve the inhibition of specific enzymes or receptors, such as DNA gyrase and proteases associated with viral replication . Molecular docking studies have indicated favorable binding interactions with these targets, suggesting a pathway for therapeutic development.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : A study reported that certain naphthalene sulfonamide derivatives exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways critical for tumor growth .
- Antiviral Efficacy : Research on N-Heterocycles has shown that modifications at specific positions can enhance antiviral activity. For example, compounds with specific substitutions demonstrated improved efficacy against viral reverse transcriptase .
- Antimicrobial Activity : In vitro tests revealed that some sulfonamide derivatives effectively inhibited bacterial growth, providing a basis for further exploration in antibiotic development .
Data Tables
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with functionalized triazolo-pyridazine precursors. Key steps include:
- Cyclization of pyridazine derivatives with phenyl groups under reflux conditions using phosphorus oxychloride or similar dehydrating agents .
- Sulfonamide coupling via nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (e.g., nitrogen) and controlled temperatures (60–100°C) to minimize side reactions .
- Final purification via column chromatography or HPLC to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : Critical for verifying regiochemistry of the triazolo-pyridazine core and sulfonamide linkage .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities .
- HPLC : Ensures purity (>95%) and monitors reaction progress .
Q. What safety protocols are required for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 for skin irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect solid residues in sealed containers to prevent environmental release .
Q. How does the sulfonamide group influence bioactivity?
The sulfonamide moiety enhances binding to biological targets (e.g., enzymes, receptors) through hydrogen bonding and hydrophobic interactions. In analogs, this group improves metabolic stability and solubility in polar solvents, as seen in related triazolo-pyridazine derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalysts : Use Pd/C or copper(I) iodide to accelerate coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side-product formation .
Q. How to resolve contradictions in reported biological activity data?
- Purity Analysis : Confirm via HPLC-MS; impurities >2% can skew IC50 values .
- Stereochemical Validation : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific effects .
- Assay Standardization : Replicate assays under controlled pH and temperature to minimize variability .
Q. What strategies improve aqueous solubility without compromising activity?
- Prodrug Design : Introduce phosphate or glycoside groups at the naphthalene ring .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance dissolution .
Q. How is computational modeling applied to structure-activity relationships (SAR)?
- Docking Studies : Identify binding poses with target proteins (e.g., kinase domains) using AutoDock Vina .
- DFT Calculations : Predict electron density distribution to guide functional group modifications .
Q. What is the compound’s stability profile under varying storage conditions?
- Thermal Stability : Degrades above 80°C; store at 2–8°C in amber vials to prevent photolysis .
- Hydrolytic Sensitivity : Susceptible to cleavage in acidic conditions (pH < 4); neutral buffers recommended .
Q. How to identify biological targets in drug discovery pipelines?
- High-Throughput Screening : Test against kinase or GPCR libraries .
- Proteomics : Use affinity chromatography with immobilized compound to isolate interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
